

# Molecular beam epitaxy growth of BaSi<sub>2</sub> thin films

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## Compound of Interest

Compound Name: *Barium silicide*

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An emerging material for thin-film solar cell applications, Barium Disilicide (BaSi<sub>2</sub>), offers significant potential due to its strong light absorption and abundance of its constituent elements.<sup>[1][2][3]</sup> Molecular Beam Epitaxy (MBE) is a critical technique for depositing high-purity, single-crystal BaSi<sub>2</sub> thin films, enabling precise control over stoichiometry and crystal orientation.<sup>[4][5][6]</sup> This control is essential for fabricating high-efficiency photovoltaic devices.<sup>[4]</sup>

This document provides detailed protocols and application notes for the MBE growth of BaSi<sub>2</sub> thin films, primarily focusing on silicon substrates, which are commonly used. The information is intended for researchers and scientists working in materials science and semiconductor device fabrication.

## Application Notes

The growth of high-quality, a-axis-oriented BaSi<sub>2</sub> films is crucial for optimal device performance.<sup>[7][8]</sup> A common and effective method is a two-step growth process that combines Reactive Deposition Epitaxy (RDE) to form a thin template layer, followed by MBE for the co-deposition of a thicker BaSi<sub>2</sub> film.<sup>[7][9]</sup> The RDE template acts as a seed for the subsequent epitaxial growth.<sup>[10]</sup> The choice of substrate, such as Si(111) or Si(001), influences the number of epitaxial variants and, consequently, the grain size of the film.<sup>[7]</sup> While Si(111) has a smaller lattice mismatch, growth on Si(001) can reduce the number of variants, potentially leading to larger grains.<sup>[7][9]</sup> Post-growth annealing can also be employed to improve crystal quality.<sup>[11]</sup>

Key challenges in the growth process include preventing oxidation of the BaSi<sub>2</sub> film, which can occur upon air exposure, and controlling the formation of defects and grain boundaries that can act as recombination centers for minority carriers.[4][9][12] The use of capping layers, such as amorphous silicon (a-Si), can help mitigate oxidation.[4]

## Experimental Protocols

### Protocol 1: Silicon Substrate Preparation

This protocol outlines the standard procedure for cleaning silicon substrates prior to their introduction into the UHV MBE chamber.

- Degreasing:
  - Sonication in acetone for 10 minutes.
  - Sonication in ethanol for 10 minutes.
  - Rinse thoroughly with deionized (DI) water.
- RCA Cleaning:
  - Immerse the substrate in an SC-1 solution (NH<sub>4</sub>OH : H<sub>2</sub>O<sub>2</sub> : H<sub>2</sub>O = 1:1:5) at 80°C for 10 minutes to remove organic contaminants.
  - Rinse with DI water.
  - Immerse in an SC-2 solution (HCl : H<sub>2</sub>O<sub>2</sub> : H<sub>2</sub>O = 1:1:6) at 80°C for 10 minutes to remove metallic contaminants.
  - Rinse thoroughly with DI water and dry using nitrogen gas.
- In-situ Thermal Cleaning:
  - After loading into the UHV chamber, heat the substrate to a high temperature (e.g., 850°C for Si) to desorb the native oxide layer.[9]
  - Monitor the surface reconstruction using Reflection High-Energy Electron Diffraction (RHEED). A sharp 7x7 pattern for Si(111) indicates a clean, well-ordered surface is ready

for growth.[9]

## Protocol 2: Two-Step MBE Growth of BaSi<sub>2</sub> on Si(111)

This protocol describes the formation of a BaSi<sub>2</sub> thin film using an RDE template followed by MBE overgrowth.

- RDE Template Growth:
  - Heat the prepared Si(111) substrate to the desired RDE temperature (TRDE), typically between 500°C and 600°C.[9]
  - Open the shutter for the barium (Ba) Knudsen cell to deposit Ba onto the hot Si substrate. The Ba reacts with the Si substrate to form a thin BaSi<sub>2</sub> template layer.
  - The deposition is monitored in-situ by RHEED.
- MBE Overlayer Growth:
  - Maintain or adjust the substrate temperature for MBE growth (TMBE), often in the range of 580°C to 650°C.[12][13]
  - Simultaneously open the shutters for both the Ba Knudsen cell and the Si electron-beam evaporator to co-deposit Ba and Si onto the template layer.
  - The Ba-to-Si deposition rate ratio (RBa/RSi) is a critical parameter and must be carefully controlled to achieve stoichiometric BaSi<sub>2</sub>.[13] Typical deposition rates for Si and Ba are around 1.5 nm/min and 4.0 nm/min, respectively.[14]
  - Continue the co-deposition until the desired film thickness (e.g., 200-700 nm) is achieved.
- Post-Growth Annealing (Optional):
  - After deposition, the film can be annealed in the UHV chamber at temperatures around 600°C to improve crystallinity.[11]
- Cooling and Unloading:

- Cool the sample down to room temperature before unloading from the UHV chamber to minimize thermal stress and potential oxidation.

## Data Presentation: Growth Parameters

The following tables summarize typical quantitative parameters for the MBE growth of BaSi<sub>2</sub> thin films compiled from various studies.

Table 1: RDE Template Growth Parameters

| Parameter                    | Substrate      | Value               | Reference           |
|------------------------------|----------------|---------------------|---------------------|
| <b>Substrate</b>             |                |                     |                     |
| <b>Temperature (TRDE)</b>    | <b>Si(111)</b> | <b>500 - 600 °C</b> | <a href="#">[9]</a> |
| Substrate Temperature (TRDE) | Si(001)        | ~530 °C             | <a href="#">[7]</a> |
| Ba Deposition Rate (RBa)     | Si(111)        | 0.8 - 5.0 nm/min    | <a href="#">[9]</a> |

| Template Thickness | Si(111) | ~2 - 10 nm |[\[9\]](#)[\[13\]](#) |

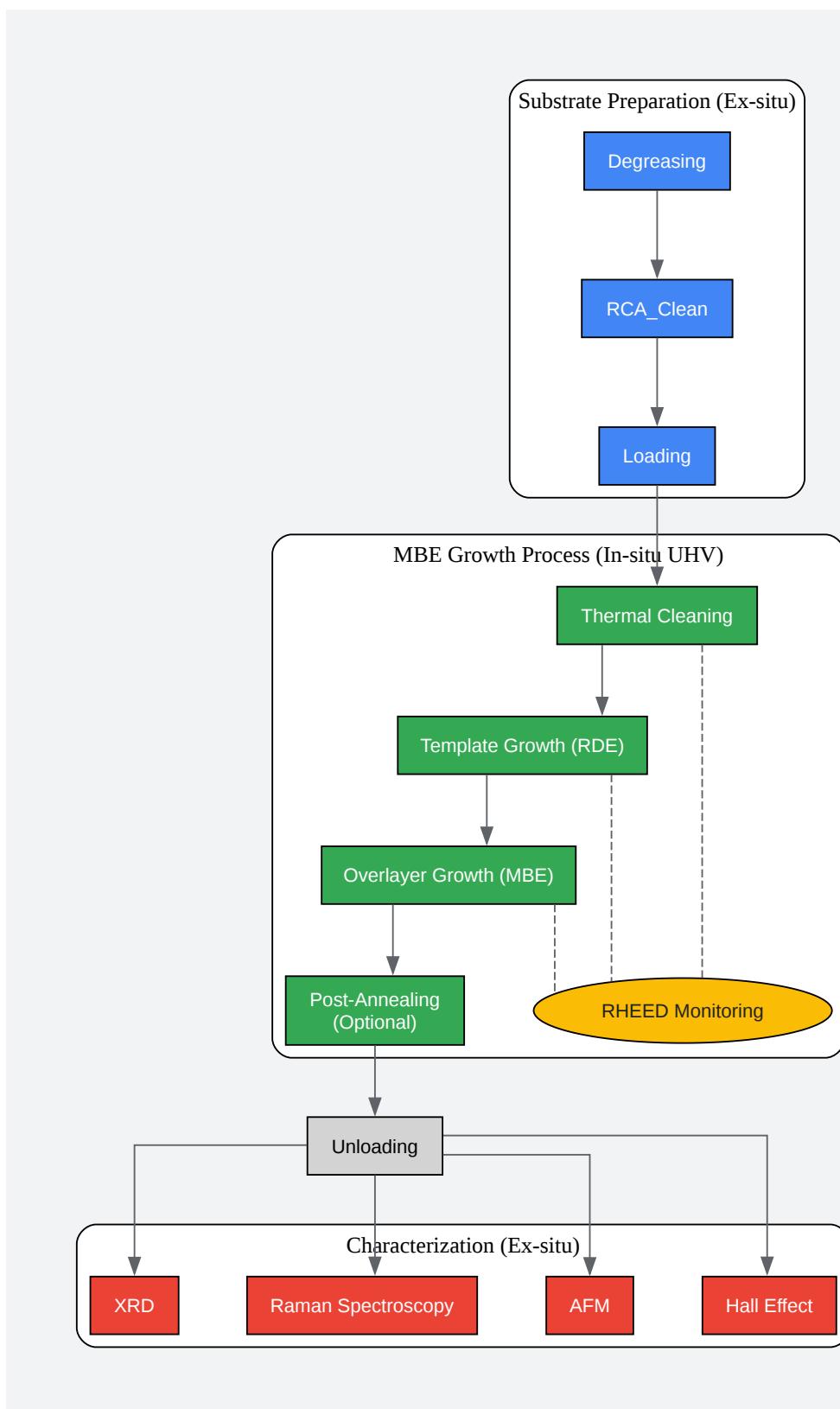
Table 2: MBE Overlayer Growth Parameters

| Parameter                   | Substrate               | Value               | Reference                                 |
|-----------------------------|-------------------------|---------------------|---|
| <b>Substrate</b>            |                         |                     |   |
| <b>Temperature (TMBe)</b>   | <b>Si(111), Ge(111)</b> | <b>580 - 650 °C</b> | <a href="#">[12]</a> <a href="#">[13]</a> |
| Ba Deposition Rate (RBa)    | Si(111)                 | ~4.0 nm/min         | <a href="#">[14]</a>                      |
| Si Deposition Rate (RSi)    | Si(111)                 | ~1.5 nm/min         | <a href="#">[14]</a>                      |
| Ba/Si Deposition Rate Ratio | Ge(111)                 | 0.67 - 3.0          | <a href="#">[13]</a>                      |

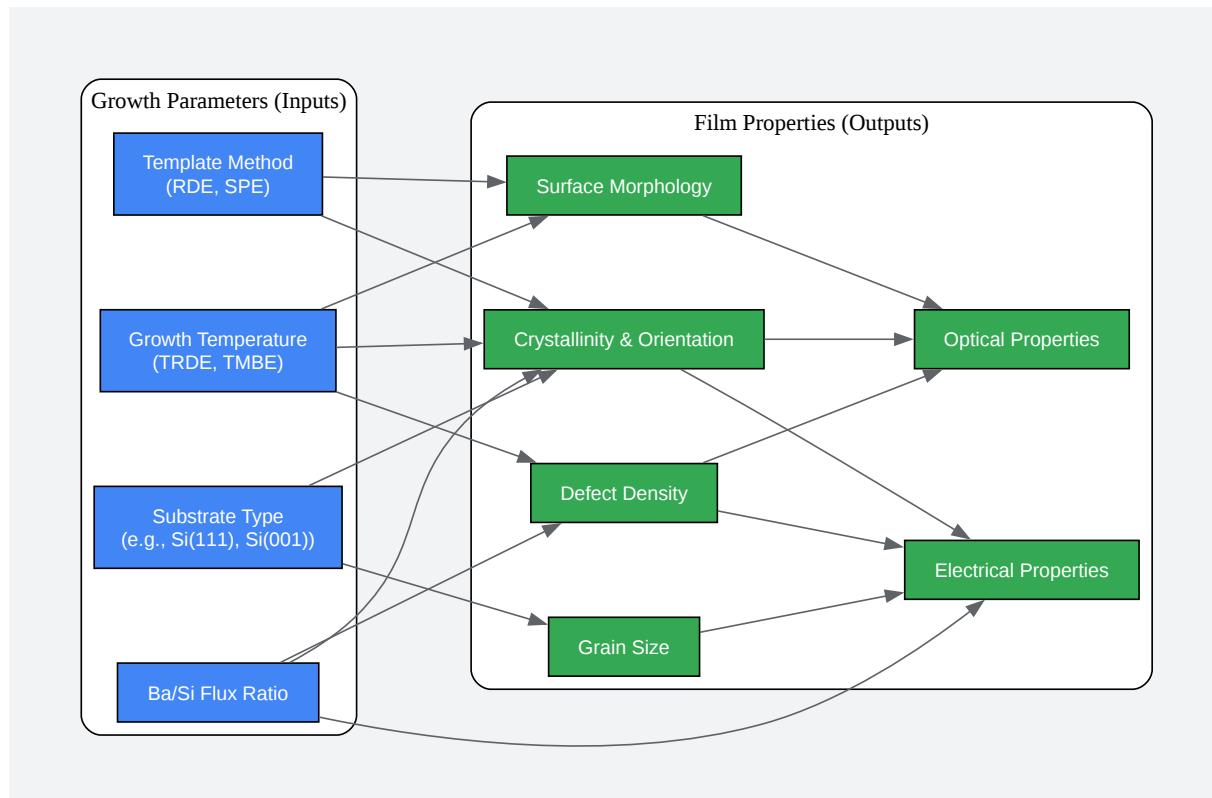
| Final Film Thickness | Si(111), Si(001) | 200 - 700 nm |[\[8\]](#)[\[14\]](#) |

## Visualizations

The following diagrams illustrate the experimental workflow and the relationships between key growth parameters and film properties.

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Caption: Experimental workflow for  $\text{BaSi}_2$  thin film growth by MBE.

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Caption: Influence of growth parameters on BaSi<sub>2</sub> film properties.

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